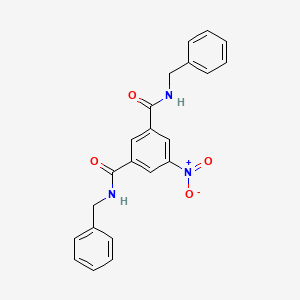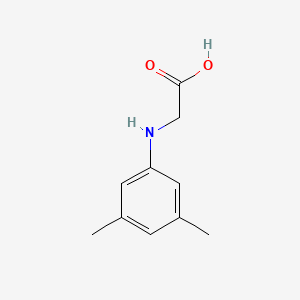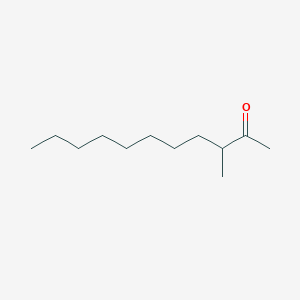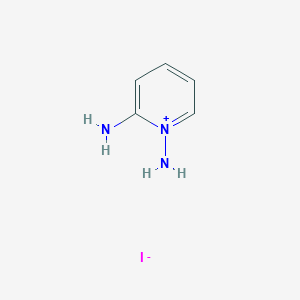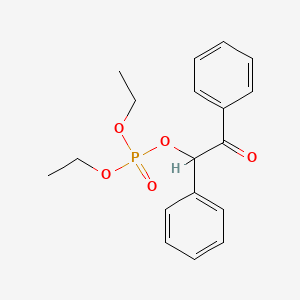
Diethyl 2-oxo-1,2-diphenylethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-oxo-1,2-diphenylethyl phosphate is an organophosphorus compound with the molecular formula C18H21O4P It is known for its unique structure, which includes a phosphate group attached to a 2-oxo-1,2-diphenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-1,2-diphenylethyl phosphate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between diethyl phosphite and iodoacetone can yield the desired product . Another method includes the acylation of methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent, which then reacts with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and relatively high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-oxo-1,2-diphenylethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and various substituted phosphates, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-oxo-1,2-diphenylethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of diethyl 2-oxo-1,2-diphenylethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer cells, it induces apoptosis by disrupting cellular pathways and causing cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl 2-oxo-1,2-diphenylethyl phosphate is unique due to its specific structure, which includes two phenyl groups attached to the oxoethyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
3491-28-9 |
|---|---|
Molekularformel |
C18H21O5P |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
diethyl (2-oxo-1,2-diphenylethyl) phosphate |
InChI |
InChI=1S/C18H21O5P/c1-3-21-24(20,22-4-2)23-18(16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
YUCFJCWBSCZVHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
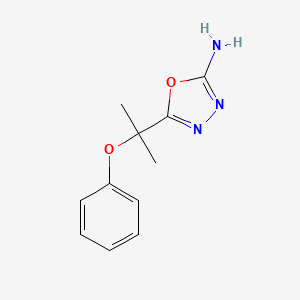
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
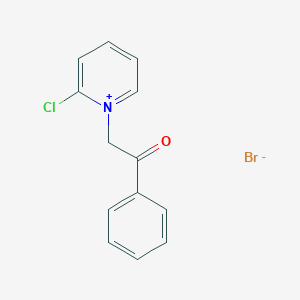
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
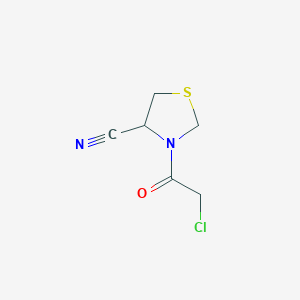
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)
